molecular formula C18H19N3O4S B4573375 4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4573375
M. Wt: 373.4 g/mol
InChI Key: OIKJHMAXRZKXSM-UHFFFAOYSA-N
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Description

4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a methoxybenzyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is the condensation of 3-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate imine, followed by cyclization with hydrazine to yield the pyrazole ring. The final step involves sulfonation with benzenesulfonyl chloride under basic conditions to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic rings .

Scientific Research Applications

4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The pyrazole ring can interact with various receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-16-6-8-18(9-7-16)26(22,23)20-15-11-19-21(13-15)12-14-4-3-5-17(10-14)25-2/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKJHMAXRZKXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHOXY-N~1~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

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